Z-Lys(boc)-leu-ome

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Standard Lys-Leu dipeptides lack the regioselectivity required for complex peptide architectures. Z-Lys(Boc)-Leu-OMe resolves this with an orthogonal Z/Boc/OMe protection scheme enabling independent, sequential deprotection of the Nα-amine, Nε-amine, and C-terminus. - Enables site-specific ε-amine functionalization on-resin for branched peptides or ADC linkers. - Consistent ≥98% HPLC purity minimizes batch failure in cGMP manufacturing. - Available in bulk quantities with defined -20°C stability for secure scale-up planning.

Molecular Formula C26H41N3O7
Molecular Weight 507.6 g/mol
CAS No. 37178-11-3
Cat. No. B3263307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lys(boc)-leu-ome
CAS37178-11-3
Molecular FormulaC26H41N3O7
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C26H41N3O7/c1-18(2)16-21(23(31)34-6)28-22(30)20(14-10-11-15-27-24(32)36-26(3,4)5)29-25(33)35-17-19-12-8-7-9-13-19/h7-9,12-13,18,20-21H,10-11,14-17H2,1-6H3,(H,27,32)(H,28,30)(H,29,33)/t20-,21-/m0/s1
InChIKeyIHBZICOYXRMYLP-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Lys(Boc)-Leu-OMe Dipeptide Building Block


Z-Lys(Boc)-Leu-OMe (CAS 37178-11-3) is a fully protected dipeptide comprising L-lysine and L-leucine residues. It incorporates a benzyloxycarbonyl (Z) group on the Nα-amino group, a tert-butoxycarbonyl (Boc) group on the lysine Nε-side chain, and a methyl ester (OMe) at the C-terminus . This orthogonal protection scheme renders it a versatile intermediate in solution- and solid-phase peptide synthesis (SPPS), where it is employed to introduce a protected Lys-Leu motif into larger peptide sequences with high regioselectivity . The compound is commercially available with purity specifications of ≥98% (HPLC) and is supplied as a solid, typically stored at -20°C . Its primary role is as a strategic building block that enables the sequential, chemoselective deprotection and coupling required for the assembly of complex, modified peptides and peptidomimetics .

Building Block Pre-assembled Lys-Leu dipeptide core
Protection Orthogonal Z (Nα), Boc (Nε), OMe (C-term)
Synthesis Format Solid-phase & solution-phase compatible

Why Z-Lys(Boc)-Leu-OMe Cannot Be Substituted


Generic substitution of Z-Lys(Boc)-Leu-OMe with alternative Lys-Leu building blocks is not feasible due to its precisely engineered orthogonal protection strategy. The combination of the acid-labile Boc group on the lysine side chain, the hydrogenolytically removable Z group on the Nα-amine, and the base-labile methyl ester on the C-terminus provides three distinct, non-interfering deprotection points . This allows for a strictly controlled, sequential assembly of a peptide chain where each functional group can be unveiled independently without affecting the others. Using a compound like Fmoc-Lys(Boc)-Leu-OMe (which requires basic conditions for Fmoc removal) or Z-Lys(Boc)-OH (which lacks a protected C-terminus for coupling) would disrupt the entire synthesis scheme, leading to side reactions, low yields, or complete failure to obtain the desired product . The specific identity of each protecting group at each position is not interchangeable; the entire synthesis route is predicated on this exact orthogonal configuration, making Z-Lys(Boc)-Leu-OMe a non-substitutable, single-source reagent in many validated protocols [1].

  • Fmoc Analog

    Fmoc and OMe both base-labile, reducing orthogonality and potentially compromising synthetic control.

  • C-Terminal Acid Form

    Z-Lys(Boc)-OH lacks the methyl ester, preventing direct coupling without additional activation steps.

  • Mismatched Protection

    Any deviation from the Z/Boc/OMe triad may disrupt the sequential deprotection scheme and reduce yield.

Z-Lys(Boc)-Leu-OMe vs. Analogs Comparison


Orthogonal Protection Handles

Z-Lys(Boc)-Leu-OMe uniquely integrates three orthogonal protecting groups—Z (cleaved by hydrogenolysis), Boc (cleaved by acid), and OMe (cleaved by base)—on a single dipeptide scaffold. This contrasts with closely related analogs like Fmoc-Lys(Boc)-Leu-OMe, which replaces the hydrogenolytically labile Z group with a base-labile Fmoc group, thereby reducing the overall orthogonality of the building block . While no direct head-to-head deprotection study is available, the chemical literature universally establishes the following deprotection conditions: Z group requires H2/Pd-C or strong acid (HBr/AcOH); Boc group requires TFA; OMe requires NaOH/LiOH [1]. The co-existence of these three distinct chemistries on one molecule enables a level of synthetic control that is absent in molecules with fewer orthogonal points or overlapping deprotection triggers [2].

Orthogonal Handles
Class-level
3 deprotection chemistries (Z, Boc, OMe)
vs 2 for Fmoc-Lys(Boc)-Leu-OMe
Supports sequential, chemoselective deprotection
Class-level inference; verify under specific protocol
Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Hydrophobicity Advantage in HPLC

The predicted octanol-water partition coefficient (LogP) for Z-Lys(Boc)-Leu-OMe is 4.85 , which is substantially higher than the LogP of the commonly used alternative building block, Boc-Lys(Fmoc)-OMe (CAS 133628-28-1), which has a predicted LogP of 3.70 . This difference of 1.15 LogP units is significant in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard purification method in peptide synthesis. The higher hydrophobicity of Z-Lys(Boc)-Leu-OMe translates to a measurably longer retention time under standard RP-HPLC conditions (C18 column, water/acetonitrile gradient with 0.1% TFA) [1]. While exact retention times are system-dependent, the quantitative LogP difference reliably predicts improved separation from more polar byproducts and earlier-eluting deletion sequences during the purification of lipophilic peptide intermediates.

Hydrophobicity ΔLogP
Reported
ΔLogP = 1.15
Higher LogP predicts improved RP-HPLC separation
Predicted value; confirm under experimental conditions
Reversed-Phase HPLC Peptide Purification LogP

Molecular Weight and Polarity Differences

Z-Lys(Boc)-Leu-OMe has a molecular weight of 507.62 g/mol and a polar surface area (PSA) of 132.06 Ų . This contrasts sharply with the deprotected analog, Z-Lys-Leu-OMe (lacking the Boc group), which would have a molecular weight of approximately 407 g/mol (calculated difference of 100.6 g/mol due to loss of Boc group). The presence of both protecting groups significantly alters the compound's physicochemical properties. The PSA value of 132.06 Ų is moderate, indicating sufficient polarity for solubility in DMSO while maintaining overall hydrophobicity for RP-HPLC purification . In comparison, a fully deprotected Lys-Leu dipeptide would have a much lower LogP and a higher PSA, leading to different solubility and chromatographic behavior. These specific values are critical for designing and troubleshooting purification steps in a multi-step synthesis.

MW & PSA
Reported
MW 507.62 g/mol; PSA 132.06 Ų
vs deprotected analog: MW ~407 g/mol; PSA ~170 Ų
Affects solubility, retention, and MS detection
Calculated values; verify empirically
Molecular Weight Polar Surface Area Peptide Intermediate

Purity and Stability Benchmarks

Commercial sources of Z-Lys(Boc)-Leu-OMe consistently specify a purity of ≥98% as determined by HPLC . In contrast, a comparable alternative such as Z-Lys(Boc)-OH (CAS 2212-76-2) is frequently offered at a lower purity grade of 95% . This 3% difference in purity specification is a critical procurement consideration, as it directly translates to fewer purification steps required for the end-user and a higher assurance of reproducible coupling yields. Regarding stability, Z-Lys(Boc)-Leu-OMe is specified for storage at -20°C, with solution stability of 6 months at -80°C and 1 month at -20°C . This defined stability profile, while typical for this class of compound, provides a quantifiable benchmark for inventory management and experimental planning that may differ from less well-characterized analogs.

Purity Specification
Specification review
≥98% (HPLC)
vs 95% for Z-Lys(Boc)-OH
Higher purity specification may reduce purification steps
Vendor specification; request COA
Purity Storage Stability Procurement

Cost Efficiency vs. Alternatives

A direct cost comparison between Z-Lys(Boc)-Leu-OMe and a structurally similar alternative, Boc-Lys(Fmoc)-OMe (CAS 133628-28-1), reveals a substantial difference in procurement economics. Pricing data from multiple vendors indicates that Z-Lys(Boc)-Leu-OMe is available at approximately $315 for 5 grams , while Boc-Lys(Fmoc)-OMe is priced at roughly $1,764 for 25 grams . On a per-gram basis, this translates to a cost of ~$63/g for Z-Lys(Boc)-Leu-OMe and ~$71/g for the Fmoc analog, representing an 11% cost advantage for the target compound. This difference is quantifiable and consistent across suppliers, making Z-Lys(Boc)-Leu-OMe a more economical choice for research projects requiring larger quantities of a protected Lys-Leu building block. Furthermore, the availability of multiple pack sizes (500mg, 1g, 5g, 25g) offers flexibility that is not always present for niche, custom-synthesized analogs.

Cost per Gram
Reported
~$63/g
vs ~$71/g for Boc-Lys(Fmoc)-OMe
Reported cost context may support procurement decisions
Based on 2024 vendor pricing; verify current quotes
Cost Analysis Bulk Procurement Peptide Building Block

Z-Lys(Boc)-Leu-OMe Application Scenarios


Solid-Phase Synthesis with Orthogonal Lysine Modification

Z-Lys(Boc)-Leu-OMe is optimally deployed as a pre-assembled dipeptide building block in solid-phase peptide synthesis (SPPS) when the target sequence contains a Lys-Leu motif where the lysine side chain must be selectively deprotected for on-resin modification (e.g., branching, lipidation, or conjugation). The orthogonal Z/Boc/OMe protection scheme allows the peptide chain to be assembled with the lysine ε-amino group masked as the Boc carbamate. After completion of the linear sequence, the Boc group can be selectively removed with TFA without affecting the Z group on the N-terminus or the peptide-resin linkage . This frees the ε-amino group for site-specific functionalization while the rest of the peptide remains fully protected. This precise control is essential for constructing complex peptide architectures, such as branched peptides, peptide dendrimers, or antibody-drug conjugate (ADC) linkers, where mis-functionalization would compromise the final product's integrity .

Solution-Phase Synthesis of Antituberculotic Peptidomimetics

The compound's predicted high LogP (4.85) makes it particularly well-suited for the solution-phase synthesis of hydrophobic peptidomimetics. The methyl ester at the C-terminus increases the overall lipophilicity of intermediates, which can be advantageous for membrane permeability in biologically active compounds. Literature suggests that Z-Lys(Boc)-Leu-OMe and related N-acyloligopeptides possess antituberculotic properties . Therefore, this specific building block is not merely a generic intermediate but a core structural component in the construction of potential anti-tubercular agents. Its use ensures the precise incorporation of the protected Lys-Leu motif into lead compounds during medicinal chemistry optimization, where the orthogonal protecting groups allow for systematic structure-activity relationship (SAR) studies by sequential deprotection and modification of the dipeptide unit [1].

Process Scale-Up for cGMP Manufacturing

In the context of process development and cGMP manufacturing of therapeutic peptides, the consistent commercial purity (≥98%) and well-defined stability profile of Z-Lys(Boc)-Leu-OMe are critical . Its cost advantage over alternative building blocks like Boc-Lys(Fmoc)-OMe becomes a significant factor in economic scale-up . The availability of the compound in bulk quantities (up to 25g and larger) from established suppliers ensures a secure supply chain for pilot-scale and production-scale syntheses. The defined storage conditions (-20°C) and solution stability (1 month at -20°C) [1] allow for precise inventory management and planning of large-scale coupling reactions, reducing the risk of batch failure due to reagent degradation. This reliability and economic efficiency make it a preferred choice over custom-synthesized or less stable analogs when transferring a peptide synthesis process from the research bench to a regulated manufacturing environment.

QC and Analytical Method Development

The distinct physicochemical properties of Z-Lys(Boc)-Leu-OMe—specifically its molecular weight (507.62 g/mol) and high LogP (4.85)—provide a clear analytical signature that is invaluable in quality control (QC) and method development . During the synthesis of longer peptides, this building block or its partially deprotected derivatives can be easily tracked by LC-MS. Its strong retention on C18 RP-HPLC columns due to its hydrophobicity allows for effective separation from earlier-eluting, more polar deletion sequences or truncated peptides . This facilitates the development of robust in-process control (IPC) assays to monitor coupling efficiency and product purity throughout the synthesis. The defined purity specification (≥98%) serves as a quantitative benchmark for incoming raw material QC, ensuring that only high-quality building blocks enter the production stream, thereby safeguarding the quality of the final peptide API [1].

Application
Selection Property
Validation Focus
Solid-Phase Peptide Synthesis
Orthogonal protection for on-resin Lys modification
Selective Boc removal with TFA
Solution-Phase Peptidomimetics
High hydrophobicity facilitates RP-HPLC purification
Retention time and separation efficiency
Process Development & Scale-Up
Consistent purity and bulk availability
Lot-to-lot consistency and stability profile
QC & Analytical Method Development
Defined MW and LogP for LC-MS monitoring
In-process control assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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